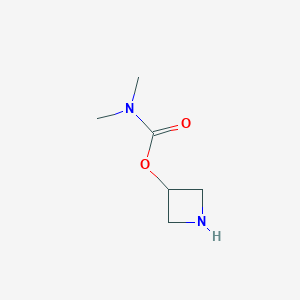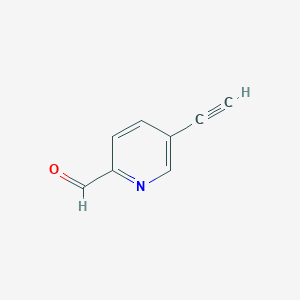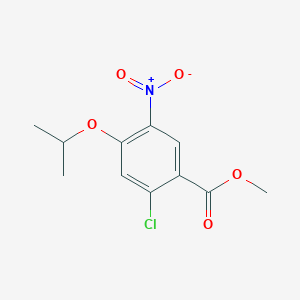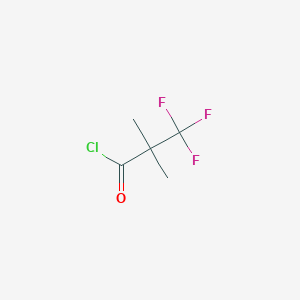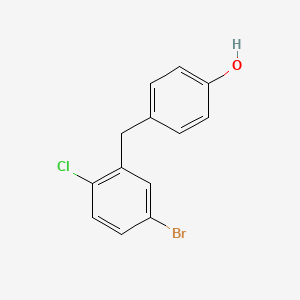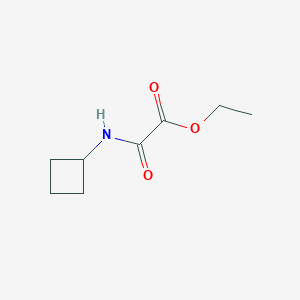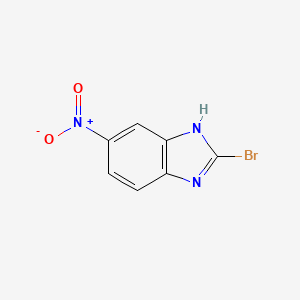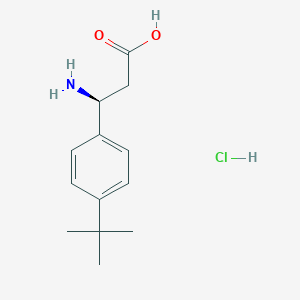
(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride
Overview
Description
“(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride” is a chemical compound listed in several catalogs123. However, detailed information about its use or application is not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride”.Molecular Structure Analysis
The molecular formula of “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride” is C13H20ClNO24. However, detailed structural analysis or NMR, HPLC, LC-MS, UPLC data are not available in the resources I found.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride”.Physical And Chemical Properties Analysis
The molecular weight of “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride” is 257.764. However, other physical and chemical properties like melting point, boiling point, and density are not available in the resources I found.Scientific Research Applications
Environmental Monitoring and Health Impact
(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is structurally related to certain synthetic fragrances like lysmeral, commonly used in cosmetics and personal care products. Studies have focused on monitoring the metabolites of such compounds in human urine samples, indicating widespread exposure due to product usage. For instance, research conducted on children and adolescents in Germany found quantifiable amounts of lysmeral metabolites in urine samples, with associations between usage of fragrances, fabric softeners, and personal care products, and urinary concentrations of these metabolites. This emphasizes the compound's prevalence in everyday products and potential health impacts, necessitating monitoring and evaluation for future exposure trends and health implications (Murawski et al., 2020).
Trend Analysis in Exposure to Synthetic Fragrance Chemicals
Analyzing the trend of exposure to fragrance chemicals structurally related to (3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride, studies using LC-MS/MS methods on urine samples collected over time have shown a significant decline in the exposure to such chemicals. Despite the decreasing trend, the presence of metabolites in nearly all samples calls for continued efforts to minimize exposure, highlighting the persistent nature of these compounds in the environment and the human body (Scherer et al., 2020).
Biochemical and Pharmacological Effects
While direct research on (3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is limited, studies on structurally or functionally related compounds, such as chlorogenic acid and caffeic acid, reveal a range of biochemical and pharmacological effects. These compounds exhibit various biological roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. These insights shed light on the potential bioactivity of related compounds, suggesting avenues for future research into their therapeutic applications (Naveed et al., 2018), (Ajiboye et al., 2019).
Safety And Hazards
I couldn’t find specific safety and hazard information for “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride”.
Future Directions
Unfortunately, I couldn’t find any information on the future directions or potential applications of “(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride”.
properties
IUPAC Name |
(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNAMPVIGROSG-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



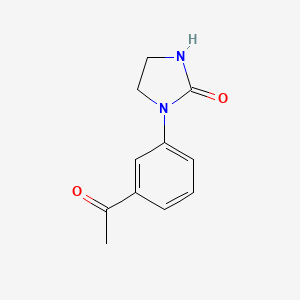
![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)

